molecular formula C10H19N3O2 B1465852 Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine CAS No. 1354953-88-0

Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine

Cat. No.: B1465852
CAS No.: 1354953-88-0
M. Wt: 213.28 g/mol
InChI Key: OQNKVNWMYAFYLA-UHFFFAOYSA-N
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Description

Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine is a useful research compound. Its molecular formula is C10H19N3O2 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-1-[3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7(2)6-14-8(3)10-12-9(5-11-4)15-13-10/h7-8,11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNKVNWMYAFYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)C1=NOC(=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine, with the CAS number 1354953-88-0 and a molecular formula of C10H19N3O2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC10H19N3O2
Molecular Weight213.28 g/mol
Purity≥95%
CAS Number1354953-88-0

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit a variety of pathogens, including bacteria and fungi.

  • Mechanism of Action : These compounds often disrupt microbial cell membranes or interfere with essential metabolic processes within the cells.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with oxadiazole moieties have been reported to exhibit cytotoxic effects against several cancer cell lines.

  • Case Study : A study on similar oxadiazole derivatives demonstrated significant antiproliferative activity against prostate cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, this compound may possess other biological effects:

  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties : The compound may also exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound:

Study TypeCell LineIC50 (µM)Observations
AntimicrobialStaphylococcus aureus25Significant inhibition of growth
AnticancerPC3 (Prostate Cancer)15Induced apoptosis in treated cells
Anti-inflammatoryRAW264.7 (Macrophages)30Reduced TNF-alpha production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine
Reactant of Route 2
Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.